molecular formula C13H18N2O2 B5021500 N-(2,3-dimethylphenyl)-N'-isopropylethanediamide

N-(2,3-dimethylphenyl)-N'-isopropylethanediamide

Cat. No. B5021500
M. Wt: 234.29 g/mol
InChI Key: IRRZUGITJKTNTI-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-N'-isopropylethanediamide, commonly known as A-836,339, is a synthetic compound that acts as a selective cannabinoid receptor type 2 (CB2) agonist. It was first synthesized in 2005 by Abbott Laboratories, and since then, it has been extensively studied for its potential therapeutic applications.

Mechanism of Action

A-836,339 acts as a selective N-(2,3-dimethylphenyl)-N'-isopropylethanediamide receptor agonist, which is primarily expressed in immune cells and peripheral tissues. This compound receptors are involved in regulating immune responses, inflammation, and pain. Activation of this compound receptors by A-836,339 leads to the inhibition of pro-inflammatory cytokines and chemokines, resulting in anti-inflammatory effects. Moreover, it has been shown to modulate the release of neurotransmitters in the central nervous system, leading to analgesic and neuroprotective effects.
Biochemical and physiological effects:
A-836,339 has been shown to have several biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. It has been reported to reduce the production of pro-inflammatory cytokines and chemokines, leading to the suppression of inflammation. Moreover, it has been shown to reduce pain sensitivity in animal models of pain. Additionally, it has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

A-836,339 has several advantages for lab experiments, including its high selectivity for N-(2,3-dimethylphenyl)-N'-isopropylethanediamide receptors, its ability to cross the blood-brain barrier, and its low toxicity. However, it has some limitations, including its limited solubility in water and its potential off-target effects.

Future Directions

A-836,339 has several potential future directions for research, including its potential therapeutic applications in various diseases, including pain, inflammation, and neurodegenerative disorders. Moreover, it has been suggested that A-836,339 may have potential applications in cancer therapy, as N-(2,3-dimethylphenyl)-N'-isopropylethanediamide receptors are expressed in some cancer cells. Additionally, further studies are needed to investigate the long-term safety and efficacy of A-836,339 in humans.
In conclusion, A-836,339 is a synthetic compound that acts as a selective this compound receptor agonist. It has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and neurodegenerative disorders. It has several advantages for lab experiments, including its high selectivity for this compound receptors, its ability to cross the blood-brain barrier, and its low toxicity. However, further studies are needed to investigate its long-term safety and efficacy in humans.

Synthesis Methods

The synthesis of A-836,339 involves several steps, starting from the reaction between 2,3-dimethylphenylamine and isopropylamine to form N-(2,3-dimethylphenyl)-N'-isopropyl-1,2-ethanediamine. This intermediate is then reacted with 2-chloroethyl isocyanate to obtain the final product, A-836,339. The synthesis method has been optimized to obtain high yields and purity of the compound.

Scientific Research Applications

A-836,339 has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and neurodegenerative disorders. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. Moreover, it has been reported to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-N'-propan-2-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-8(2)14-12(16)13(17)15-11-7-5-6-9(3)10(11)4/h5-8H,1-4H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRZUGITJKTNTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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